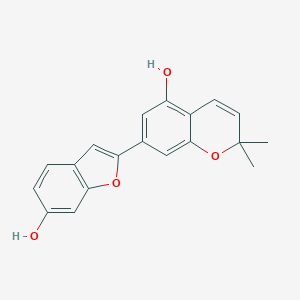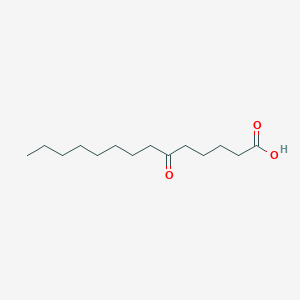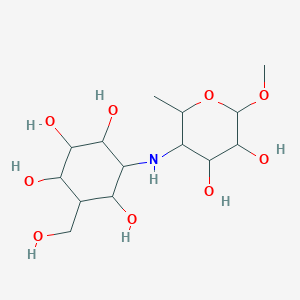
Dansylcadaverine
Overview
Description
Monodansylcadaverine is a fluorescent compound widely used in scientific research. It is known for its ability to label autophagic vacuoles and act as a relatively specific blocker of clathrin-mediated endocytosis. The compound is a derivative of cadaverine, a diamine formed by the bacterial decarboxylation of lysine .
Mechanism of Action
Target of Action
Dansylcadaverine, also known as Monothis compound, primarily targets the Insulin-like growth factor-1 receptor (IGF1R) . IGF1R mediates the biological actions of IGF1 and IGF2 and is involved in both physiological and pathological activities . This compound also inhibits clathrin , which plays a key role in nuclear endocytosis .
Mode of Action
This compound interacts with its targets by inhibiting their function. It serves as a high-affinity substrate for transglutaminases and can block the receptor-mediated endocytosis of many ligands . The mechanism of action of this compound involves the inhibition of clathrin, leading to a significant reduction in total IGF1R levels in the nuclear fractions of cells .
Biochemical Pathways
The inhibition of IGF1R and clathrin by this compound affects several biochemical pathways. The IGF1R pathway, which is involved in cell growth and survival, is particularly impacted . Additionally, the inhibition of clathrin disrupts the process of endocytosis, affecting the cellular uptake of various molecules .
Pharmacokinetics
It’s known that this compound is soluble in dmso and methanol , which may influence its bioavailability.
Result of Action
The inhibition of IGF1R and clathrin by this compound leads to a decrease in cell proliferation . By blocking the function of IGF1R, this compound can potentially disrupt the growth and survival of cells . The inhibition of clathrin-mediated endocytosis can affect the internalization of various molecules, impacting cellular functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its efficacy . Furthermore, the compound is sensitive to light and should be stored under nitrogen at -20°C , indicating that its stability can be affected by light and temperature conditions.
Biochemical Analysis
Biochemical Properties
Dansylcadaverine plays a significant role in biochemical reactions. It acts as a specific inhibitor of transglutaminase, an enzyme that catalyzes the cross-linking of proteins . This compound can block the receptor-mediated endocytosis of many ligands . It is present in acidic and lipid-rich regions and acts as a solvent polarity probe .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It inhibits vesicular transport and decreases the rotavirus sequestering in L cells when pre-treated . In human proximal tubular HK-2 cells, mouse J774A.1 macrophages, and human A549 epithelial cells, it has been used as an endocytosis inhibitor . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to serve as a substrate for transglutaminases and to block competitively the crosslinking of fibrin molecules . It inhibits the translocation of several proteins, including IGF1R, into the nucleus .
Metabolic Pathways
This compound is involved in the metabolic pathway of transglutaminases
Transport and Distribution
This compound is a lysosomotropic agent, indicating that it is transported to and accumulates in the lysosomes of cells
Subcellular Localization
This compound preferentially accumulates in autophagic vacuoles due to a combination of ion trapping and specific interactions with membrane lipids This suggests that its subcellular localization is primarily within these organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Monodansylcadaverine is synthesized through the reaction of cadaverine with dansyl chloride. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
- Dissolve cadaverine in the solvent.
- Add dansyl chloride to the solution.
- Introduce the base to the reaction mixture.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product using chromatographic techniques .
Industrial Production Methods: The key steps involve ensuring the purity of reagents, maintaining reaction conditions, and employing efficient purification methods to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: Monodansylcadaverine undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield dansylated amines .
Scientific Research Applications
Monodansylcadaverine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed to label autophagic vacuoles, allowing researchers to study autophagy processes in cells.
Medicine: Investigated for its potential to inhibit clathrin-mediated endocytosis, which has implications in understanding cellular uptake mechanisms and developing therapeutic strategies.
Industry: Utilized in the development of fluorescent dyes and probes for various analytical applications
Comparison with Similar Compounds
Monodansylcadaverine is unique in its dual role as a fluorescent probe and an inhibitor of clathrin-mediated endocytosis. Similar compounds include:
This compound: Another fluorescent compound used for similar applications but may differ in specificity and binding properties.
Cadaverine: A simpler diamine that lacks the fluorescent properties of monothis compound.
Putrescine: A related diamine with similar biological roles but different chemical properties
Monothis compound stands out due to its specific applications in autophagy research and its ability to inhibit endocytosis, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-20(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)19-13-5-3-4-12-18/h6-11,19H,3-5,12-13,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEBFEHOJICQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143788 | |
| Record name | Monodansylcadaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10121-91-2 | |
| Record name | Monodansylcadaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10121-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monodansylcadaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010121912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monodansylcadaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONODANSYLCADAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9N81SC5HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B154779.png)

![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)





![1,3-Propanediol, 2-[2-(phenylmethoxy)ethyl]-, 1,3-diacetate](/img/structure/B154798.png)
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)


